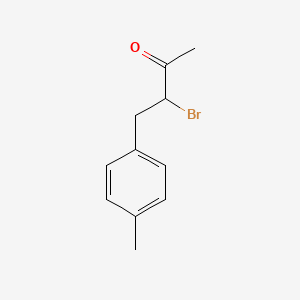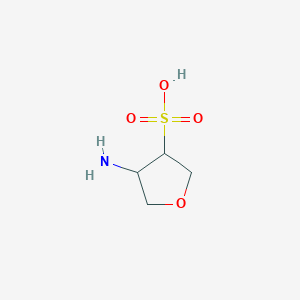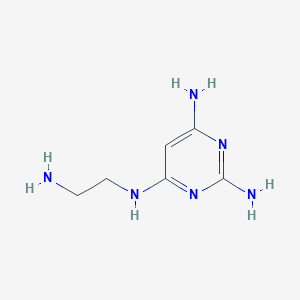
4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine is an organic compound with the molecular formula C6H12N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-2,4,6-triamine.
Reaction with Ethylene Diamine: Pyrimidine-2,4,6-triamine is reacted with ethylene diamine under controlled conditions to introduce the 2-aminoethyl group at the 4-position of the pyrimidine ring.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-2,4,6-triamine: The parent compound without the 2-aminoethyl group.
2,4,6-Triaminopyrimidine: Another derivative with similar structural features.
Ethylene Diamine: A common reagent used in the synthesis of 4-N-(2-Aminoethyl)pyrimidine-2,4,6-triamine.
Uniqueness
This compound is unique due to the presence of the 2-aminoethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H12N6 |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
4-N-(2-aminoethyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C6H12N6/c7-1-2-10-5-3-4(8)11-6(9)12-5/h3H,1-2,7H2,(H5,8,9,10,11,12) |
Clave InChI |
WIMRTITUYOBFTE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1NCCN)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


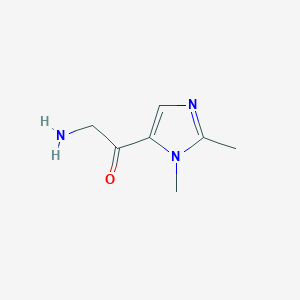
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine](/img/structure/B13194930.png)
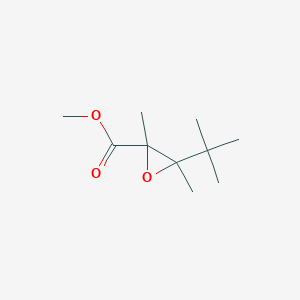
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)


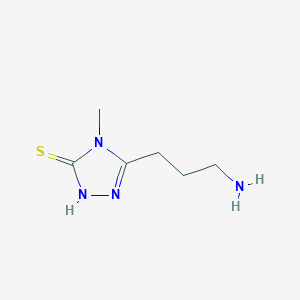
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
